Product packaging for Naphtho[2,1-d]thiazole(Cat. No.:CAS No. 234-47-9)

Naphtho[2,1-d]thiazole

Cat. No.: B12128997
CAS No.: 234-47-9
M. Wt: 185.25 g/mol
InChI Key: IIUUNAJWKSTFPF-UHFFFAOYSA-N
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Description

Naphtho[2,1-d]thiazole is a versatile fused heterocyclic compound that serves as a critical synthetic intermediate and scaffold in medicinal chemistry and materials science. Its structure, incorporating both electron-rich and electron-deficient regions, makes it a valuable precursor for developing substances with diverse biological activities and optoelectronic properties. In pharmaceutical research, derivatives based on the this compound core have demonstrated significant pharmacological potential. Scientific studies have shown that structurally related naphthothiazole compounds exhibit potent anti-prostate cancer activities, functioning as androgen receptor antagonists with efficacy comparable to reference drugs . Furthermore, naphthothiazole derivatives have been synthesized and explored for their antimicrobial properties against various Staphylococcus strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The core structure is also a key building block in the synthesis of complex heterocyclic systems, such as pyrazolothiazolopyrimidines, which are investigated for their bioactive potential . Beyond biomedical applications, the extended π-conjugated system of the naphthothiazole skeleton is of interest in materials science. This system can be fine-tuned through synthetic modification, leading to interesting photophysical properties, including fluorescence, which could be applicable in the development of new dyes and optoelectronic materials . Researchers will find this high-purity compound essential for probing new structure-activity relationships, designing novel therapeutic agents, and developing advanced functional materials. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7NS B12128997 Naphtho[2,1-d]thiazole CAS No. 234-47-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

234-47-9

Molecular Formula

C11H7NS

Molecular Weight

185.25 g/mol

IUPAC Name

benzo[g][1,3]benzothiazole

InChI

InChI=1S/C11H7NS/c1-2-4-9-8(3-1)5-6-10-11(9)13-7-12-10/h1-7H

InChI Key

IIUUNAJWKSTFPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC=N3

Origin of Product

United States

Advanced Synthetic Methodologies for Naphtho 2,1 D Thiazole and Its Derivatives

Strategies for Thiazole (B1198619) Ring Formation onto Naphthalene (B1677914) Cores

The construction of the thiazole ring fused to a naphthalene core is the critical step in synthesizing naphtho[2,1-d]thiazole derivatives. Various strategies have been developed to achieve this, broadly categorized into multistep sequences and direct annulation approaches.

A plausible mechanism for forming naphthoquinonethiazoles, a related structure, involves the reaction of 2-(dialkylamino)naphthoquinones with sulfur monochloride. beilstein-journals.orgnih.gov This process suggests a stepwise formation of the thiazole ring. The key step is believed to be the insertion of sulfur atoms between activated C-H groups of the naphthalene precursor, leading to the formation of a dithiazine intermediate. beilstein-journals.org Subsequent sulfur extrusion from this intermediate yields the stable, planar naphthothiazole product. beilstein-journals.org While not a direct synthesis of the parent this compound, this illustrates a multistep approach where the thiazole ring is constructed through a series of discrete, mechanistically distinct steps.

Automated multistep continuous flow synthesis has also been reported for related 2-(1H-indol-3-yl)thiazoles, demonstrating the potential for modernizing these sequential approaches. nih.gov Such systems allow for rapid and efficient synthesis through sequential reactions without the need to isolate intermediates, offering a glimpse into the future of complex heterocyclic synthesis. nih.gov

More contemporary methods focus on direct annulation and cyclization, where the thiazole ring is formed in a single, often one-pot, operation from simple precursors. These methods are highly efficient and atom-economical.

One such approach is a tandem reaction involving direct arylation and an intramolecular Knoevenagel reaction. nih.gov This method was used to prepare a series of naphtho[2,1-d]thiazoles in good yields under microwave irradiation. nih.gov Another innovative strategy involves a visible-light-initiated cascade reaction of 2-isothiocyanatonaphthalenes with various amines. researchgate.net This reaction proceeds under mild, additive-free, and external photocatalyst-free conditions, using ambient dioxygen as the sole oxidant to construct N-substituted naphtho[2,1-d]thiazol-2-amines regioselectively in good to excellent yields. researchgate.net

The reaction of 2-aminonaphthoquinones with sulfur monochloride (S₂Cl₂) and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) also provides a direct route to fused thiazoles. nih.gov This method relies on the formation of a complex between S₂Cl₂ and DABCO, which then reacts with the naphthoquinone derivative to form the thiazole ring. nih.gov These direct approaches represent a significant advancement, offering more straightforward and efficient pathways to the this compound scaffold. nih.govresearchgate.net

Modern Catalytic and Green Chemistry Approaches in this compound Synthesis

Recent advancements in the synthesis of this compound have been heavily influenced by the principles of green chemistry, emphasizing the use of modern catalytic systems and alternative energy sources to create more sustainable and efficient processes.

The development of metal-free synthetic routes is a key goal in green chemistry to avoid the toxicity, cost, and environmental impact associated with heavy metals. Several metal-free approaches for synthesizing thiazole-containing heterocycles have been reported.

A notable example is the visible-light-promoted synthesis of naphtho[2,1-d]thiazol-2-amines from 2-isothiocyanatonaphthalenes and amines. researchgate.net This reaction is particularly eco-friendly as it operates under additive- and external photocatalyst-free conditions, utilizing visible light as a clean energy source and molecular oxygen as the oxidant. researchgate.net Tandem cyclization reactions that form both C-S and C-N bonds in one pot from isothiocyanates and amines are another important metal-free strategy. researchgate.net Such methods, which start from simple and readily available materials, are highly desirable for their operational simplicity and atom economy. researchgate.net The principles from other metal-free syntheses of related heterocycles, such as the catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles on water, further highlight the trend towards eliminating transition metals in heterocyclic chemistry. rsc.orgsemanticscholar.orgmdpi.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. This technology has been successfully applied to the synthesis of this compound derivatives.

A series of naphtho[2,1-d]thiazoles were prepared in good yields using a microwave-assisted protocol that combines tandem direct arylation and intramolecular Knoevenagel reaction. nih.gov The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods. nih.gov This efficiency is a common feature of microwave-assisted synthesis for a wide range of heterocyclic compounds, including various thiazole and triazole derivatives. nih.govnih.govconnectjournals.comsemanticscholar.org The technique's advantages include shorter reaction times, excellent yields, and alignment with green chemistry principles by reducing energy consumption and often allowing for solvent-free conditions. semanticscholar.orgconnectjournals.comsemanticscholar.org

Starting MaterialsReaction ConditionsProductYield (%)Reference
1,3-Thiazole derivativesMicrowave irradiation, tandem direct arylation, intramolecular KnoevenagelNaphtho[2,1-d]thiazolesGood nih.gov
2-Aminobenzothiazole, α-haloketonesMicrowave irradiation, catalyst-freeBenzo[d]imidazo[2,1-b]thiazolesNot specified semanticscholar.org
N-(substituted benzylidene)thiazole-2-amines, isatin, ammonium acetateMicrowave irradiation, silica gel supportSubstituted thiazolyl imidazo indole derivativesExcellent connectjournals.com

Molecular iodine has gained attention as an inexpensive, non-toxic, and efficient catalyst for various organic transformations. An iodine-catalyzed, one-pot domino strategy has been developed for the synthesis of highly fluorescent this compound derivatives. epa.gov

This approach involves the assembly of 1-formyl-9H-β-carbolines, arylamines, and elemental sulfur. epa.gov The reaction proceeds through the formation of one C-N and two C-S bonds in a single operation to produce β-carboline-tethered naphtho[2,1-d]thiazoles. epa.gov This methodology is notable for its simplicity, convenience, and high efficiency, providing a library of diversely substituted hybrids in excellent yields. epa.gov The resulting compounds exhibit strong fluorescence properties, with quantum yields reaching up to 92%. epa.gov This iodine-catalyzed method not only represents a green and efficient synthetic route but also provides direct access to functional materials with interesting photophysical properties. epa.gov

ReactantsCatalystKey FeaturesProduct Quantum Yield (ΦF)Reference
1-Formyl-9H-β-carbolines, arylamines, elemental sulfurMolecular Iodine (I₂)One-pot, domino reaction, forms 1 C-N and 2 C-S bondsUp to 92% epa.gov

Functionalization Strategies for this compound Scaffolds

Functionalization of the pre-formed this compound core is a powerful approach to generate a library of derivatives with diverse properties. These strategies involve the selective introduction of various substituents at specific positions on both the thiazole and naphthyl rings.

Introduction of Substituents at Key Positions on the Thiazole and Naphthyl Moieties

The reactivity of the this compound system allows for the introduction of substituents at several key positions. The thiazole ring, for instance, can be functionalized at the C2 position. This has been demonstrated in the synthesis of 2-substituted benzothiazoles and naphtho[2,1-d]thiazoles from N-substituted arylamines and elemental sulfur under metal-free conditions. rsc.org This method highlights an atom-economic and environmentally friendly approach to introduce substituents at this position.

Furthermore, the naphthyl moiety offers multiple sites for substitution. The importance of substituents on the naphthyl ring for the biological profile of these compounds has been noted. nih.gov For instance, structure-activity relationship studies have revealed that the R1 and R4 substituents of the naphthyl moiety are crucial for the antiplasmodial activity of a series of this compound derivatives. nih.gov

Double C-S Bond Formation via C-H Bond Functionalization

A novel and efficient method for the synthesis of 2-substituted naphtho[2,1-d]thiazoles involves a double C-S bond formation through C-H bond functionalization. rsc.org This metal-free approach utilizes N-substituted arylamines and elemental sulfur, offering an atom-economic and environmentally friendly pathway. rsc.org This strategy is a significant advancement in the synthesis of benzothiazoles and their naphtho-fused analogues. The reaction proceeds through the formation of two new carbon-sulfur bonds, leading directly to the desired heterocyclic system.

Recent research has also explored palladium-catalyzed/copper-assisted C-H functionalization and intramolecular C-S bond formation for the synthesis of 2-cyanobenzothiazoles from N-arylcyanothioformamides. nih.govresearchgate.net This methodology provides a regioselective route to a variety of substituted 2-cyanobenzothiazole derivatives. nih.gov Another study reported the synthesis of benzo nih.govmdpi.comthiazolo[2,3-c] rsc.orgnih.govnih.govtriazole derivatives through C-H bond functionalization of disulfide intermediates. nih.govresearchgate.net

Vilsmeier Reaction for Aldehyde Functionalization on Imidazo[2,1-b]naphtha[2,1-d]nih.govresearchgate.netthiazoles

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comwikipedia.orgorganic-chemistry.org This reaction has been successfully applied to the functionalization of imidazo[2,1-b]naphtha[2,1-d] nih.govresearchgate.netthiazoles. The reaction of these fused heterocyclic systems with the Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), leads to the introduction of an aldehyde group. researchgate.net Specifically, new aldehyde derivatives of imidazo[2,1-b]naphtha[2,1-d] nih.govresearchgate.netthiazole have been synthesized at position 3. researchgate.net This electrophilic substitution is possible due to the π-excessive nature of the imidazo[2,1-b]naphtha[2,1-d] nih.govresearchgate.netthiazole system. researchgate.net The resulting aldehydes are valuable intermediates that can be further elaborated into a variety of other functional groups. nih.gov

Tandem and Domino Reaction Sequences in this compound Synthesis

Tandem and domino reactions offer significant advantages in organic synthesis by combining multiple bond-forming events in a single operation, thereby increasing efficiency and reducing waste. These strategies have been effectively employed in the construction of the this compound skeleton.

Combined Direct Arylation and Intramolecular Knoevenagel Reactions

An innovative protocol for the synthesis of naphtho[2,1-d]thiazoles involves a tandem sequence combining direct arylation and intramolecular Knoevenagel condensation. nih.gov This microwave-assisted method provides good yields of the desired products from 1,3-thiazole derivatives. nih.gov The direct arylation step forms a key C-C bond, which is then followed by an intramolecular cyclization via a Knoevenagel reaction to construct the naphthyl ring system. This approach highlights the power of combining different reaction types in a tandem fashion to rapidly build molecular complexity. The use of direct arylation avoids the need for pre-functionalized starting materials, making the process more atom-economical. nih.govchemrxiv.org

Reactivity and Mechanistic Studies of Naphtho 2,1 D Thiazole Systems

Electrophilic Substitution Reactions on Naphtho[2,1-d]thiazole Derivatives

The susceptibility of the this compound scaffold and its derivatives to electrophilic attack allows for the introduction of various functional groups, although the position of substitution is highly dependent on the nature of the substituents already present on the fused ring system.

In studies involving 2-(furan-2-yl)naphtho[2,1-d] researchgate.netuobaghdad.edu.iqthiazole (B1198619) and 2-(thiophen-2-yl)naphtho[2,1-d] researchgate.netuobaghdad.edu.iqthiazole, electrophilic substitution reactions such as nitration, bromination, formylation, and acylation have been shown to occur exclusively at the 5-position of the furan (B31954) or thiophene (B33073) ring. researchgate.netresearchgate.netscholarsportal.info This regioselectivity is attributed to the higher reactivity of the furan and thiophene rings towards electrophiles compared to the naphthothiazole core.

For instance, the Vilsmeier-Haack reaction, which utilizes a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to generate an electrophilic iminium cation, has been successfully employed for the formylation of imidazo[2,1-b]naphtha[2,1-d] researchgate.netuobaghdad.edu.iqthiazole systems. uobaghdad.edu.iq The electrophilic attack in these cases occurs at the electron-rich position 3 of the imidazo[2,1-b]thiazole (B1210989) moiety. uobaghdad.edu.iq The resulting aldehydes can be further converted into hydrazone derivatives through condensation reactions. uobaghdad.edu.iq

The general mechanism for these electrophilic aromatic substitutions involves the attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity.

Table 1: Electrophilic Substitution Reactions on this compound Derivatives

DerivativeReagentsReaction TypePosition of SubstitutionReference
2-(Furan-2-yl)naphtho[2,1-d] researchgate.netuobaghdad.edu.iqthiazoleHNO₃/H₂SO₄Nitration5-position of furan ring researchgate.net
2-(Furan-2-yl)naphtho[2,1-d] researchgate.netuobaghdad.edu.iqthiazoleBr₂/AcOHBromination5-position of furan ring researchgate.net
2-(Thiophen-2-yl)naphtho[2,1-d] researchgate.netuobaghdad.edu.iqthiazoleVariousNitration, Bromination, Formylation, Acylation5-position of thiophene ring scholarsportal.info
Imidazo[2,1-b]naphtha[2,1-d] researchgate.netuobaghdad.edu.iqthiazoleDMF/POCl₃Vilsmeier-Haack FormylationPosition 3 of imidazo[2,1-b]thiazole uobaghdad.edu.iq

Ring Contraction and Fusion Reactions Involving Naphthothiazole Scaffolds

Ring contraction and fusion reactions represent a fascinating aspect of naphthothiazole chemistry, leading to the formation of novel and complex heterocyclic systems. A notable example is the reaction of 3H-spiro[1,3-thiazole-2,1'-cyclohexanes] with triethylamine (B128534) (Et3N) in refluxing chlorobenzene, which results in the formation of 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones. researchgate.net This transformation involves a ring contraction of the thiazole moiety and subsequent fusion to form the carbazole (B46965) framework. researchgate.net A plausible mechanism for this reaction has been proposed. researchgate.net

Another interesting transformation is the unexpected formation of 2-thioxo-2,3-dihydroanthra[2,3-d] researchgate.netuobaghdad.edu.iqthiazole-4,11-diones when reacting anthracene-1,4-diones with DABCO (1,4-diazabicyclo[2.2.2]octane). researchgate.net

Furthermore, the Eschenmoser sulfide (B99878) contraction method has been utilized in the synthesis of fused thiazoles. For instance, reacting N-substituted thioureas with 2,3-dichloro-1,4-naphthoquinone under Eschenmoser conditions (triphenylphosphine, triethylamine, and acetonitrile) yields fused thiazoles. mdpi.com This reaction proceeds via a thioamide intermediate and has been applied in the preparation of various heterocyclic rings and natural products. mdpi.com

These reactions highlight the versatility of the naphthothiazole system to undergo significant structural rearrangements, providing access to diverse and structurally complex molecules.

Table 2: Examples of Ring Contraction and Fusion Reactions

Starting MaterialReagents/ConditionsProductReaction TypeReference
3H-spiro[1,3-thiazole-2,1'-cyclohexanes]Et₃N, Chlorobenzene (reflux)2,3,4,5-Tetrahydro-1H-carbazole-6,11-dionesRing Contraction and Fusion researchgate.net
Anthracene-1,4-dionesDABCO2-Thioxo-2,3-dihydroanthra[2,3-d] researchgate.netuobaghdad.edu.iqthiazole-4,11-dionesRing Fusion researchgate.net
N-substituted thioureas and 2,3-dichloro-1,4-naphthoquinonePh₃P, Et₃N, CH₃CN (reflux)Fused thiazolesEschenmoser Sulfide Contraction mdpi.com

Investigation of Thione-Thiol Tautomerism and its Influence on Naphthothiazole Reactivity and Biological Activity

Thione-thiol tautomerism is a crucial phenomenon in heterocyclic compounds containing a thioamide moiety, and it significantly influences their chemical reactivity and biological properties. This equilibrium involves the interconversion between the thione (-C=S) and thiol (-C-SH) forms.

In the solid state, the absence of a characteristic band for the thiol group (around 2500-2650 cm⁻¹) in the IR spectrum of some thiosemicarbazide (B42300) derivatives suggests that the thione form is predominant. ekb.eg However, in solution, the equilibrium can be influenced by factors such as the solvent and pH. jocpr.com Generally, in neutral and acidic media, the thione form prevails, while in alkaline solutions, the equilibrium shifts towards the thiol form. jocpr.com

The position of this equilibrium has a direct impact on the reactivity of the molecule. For instance, the thione tautomer of methimazole, an antithyroid drug, is believed to be responsible for its complexation with diiodine. ias.ac.in The stability of the thione form may also prevent spontaneous oxidation to disulfides, which could be a factor in its high antithyroidal activity. ias.ac.in

Studies on the inhibition of lactoperoxidase by thione-containing compounds have indicated that the presence of a free N-H moiety is essential for efficient inhibition. ias.ac.in This suggests that the thione form, or the ability to readily access it, is important for biological activity in this context.

The investigation of thione-thiol tautomerism often employs techniques such as UV-Vis spectrophotometry, NMR spectroscopy, and X-ray crystallography. jocpr.com For example, HPLC-MS analysis has been used to quantify the proportion of thione and thiol tautomers in a mixture. jocpr.com

Table 3: Factors Influencing Thione-Thiol Tautomerism and its Consequences

FactorInfluenceConsequence on Reactivity/ActivityReference
SolventPolar solvents can stabilize the thione form through specific interactions like hydrogen bonding. kuleuven.beCan shift the equilibrium, affecting reaction pathways and biological interactions. kuleuven.be
pHAlkaline conditions favor the thiol form. jocpr.comCan alter the nucleophilicity of the sulfur atom and change the molecule's ability to coordinate with metal ions. jocpr.com
SubstituentsBlocking the N-H group can prevent the formation of the thiol tautomer.Can affect the biological activity, as seen in the inhibition of lactoperoxidase. ias.ac.in ias.ac.in

Elucidation of Reaction Pathways through Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding and predicting the reactivity of complex organic molecules, including this compound systems. nih.govrsc.org These computational methods allow for the detailed investigation of reaction mechanisms, the determination of transition state structures and energies, and the prediction of reaction outcomes. nih.gov

In the context of this compound synthesis, quantum chemical calculations have been used to substantiate proposed reaction mechanisms. For example, in the formation of 2-(furan-2-yl)naphtho[2,1-d] researchgate.netuobaghdad.edu.iqthiazole, calculations supported a ring closure mechanism involving the C1 position of the naphthalene (B1677914) fragment. researchgate.netresearchgate.net Similarly, for the synthesis of 2-(thiophen-2-yl)naphtho[2,1-d] researchgate.netuobaghdad.edu.iqthiazole, quantum chemical calculations confirmed the cyclization at the C1 position of the naphthalene ring. scholarsportal.info

These calculations often employ methods such as Density Functional Theory (DFT) to model the electronic structure and energetics of the reacting species. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed, providing a detailed picture of the reaction pathway. nih.gov

Furthermore, quantum chemical calculations can be used to predict the regioselectivity of reactions. For instance, by analyzing the electron density distribution and molecular orbitals (such as the HOMO and LUMO), one can identify the most likely sites for electrophilic or nucleophilic attack. researchgate.net This predictive capability is invaluable for designing new synthetic routes and understanding the factors that control chemical reactivity. nih.govrsc.org

Table 4: Application of Quantum Chemical Calculations in this compound Chemistry

ApplicationMethod/TheoryFindingReference
Substantiation of reaction mechanismQuantum chemical calculationsConfirmed ring closure at C1 of the naphthalene fragment in the synthesis of 2-(furan-2-yl)naphtho[2,1-d] researchgate.netuobaghdad.edu.iqthiazole. researchgate.netresearchgate.net
Substantiation of reaction mechanismQuantum chemical calculationsSupported cyclization at C1 of the naphthalene ring in the synthesis of 2-(thiophen-2-yl)naphtho[2,1-d] researchgate.netuobaghdad.edu.iqthiazole. scholarsportal.info
Prediction of reactivityAnalysis of HOMO and LUMOCan indicate the tendency of a molecule to donate or accept electrons, thus predicting sites of reaction. researchgate.net
Elucidation of reaction pathwaysConstruction of potential energy surfacesProvides a detailed understanding of the energetic landscape of a reaction, including transition states. nih.gov

Advanced Spectroscopic and Analytical Characterization of Naphtho 2,1 D Thiazole Derivatives

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Naphtho[2,1-d]thiazole derivatives, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

In ¹H NMR spectra of this compound derivatives, the aromatic protons of the naphthyl and thiazole (B1198619) rings typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.7 ppm. vulcanchem.comrsc.org For instance, in 2-phenylthis compound, the aromatic protons resonate in the range of δ 7.46-8.13 ppm. rsc.org Specific substitutions on the core structure lead to predictable shifts and splitting patterns. For example, an ethyl group attached to the thiazole nitrogen in ethyl this compound-2-carboxylate shows a characteristic quartet for the methylene (B1212753) (-OCH₂CH₃) protons around δ 4.3 ppm and a triplet for the methyl (-CH₃) protons around δ 1.3 ppm. vulcanchem.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms of the fused aromatic system of this compound derivatives resonate in the range of approximately δ 110-155 ppm. vulcanchem.comrsc.org Key diagnostic signals include the thiazole carbons, with the C=N carbon appearing around δ 150–160 ppm and the C-S carbon resonating between δ 110–120 ppm. vulcanchem.com In derivatives containing a carbonyl group, such as an ester, the carbonyl carbon signal is observed further downfield, around δ 165 ppm. vulcanchem.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives

Compound Nucleus Chemical Shift (δ ppm) Description Reference
Ethyl this compound-2-carboxylate ¹H 7.5–8.5 Aromatic protons (multiplet) vulcanchem.com
¹H 4.3 -OCH₂CH₃ (quartet) vulcanchem.com
¹H 1.3 -CH₃ (triplet) vulcanchem.com
¹³C ~165 Ester carbonyl vulcanchem.com
¹³C 150–160 Thiazole C=N vulcanchem.com
¹³C 110–120 Thiazole C-S vulcanchem.com
2-Phenylthis compound ¹H 8.13 dd, J = 7.5 Hz, J = 1.5 Hz, 2H rsc.org
¹H 8.10 d, J = 8.5 Hz, 1H rsc.org
¹H 7.98 d, J = 8.0 Hz, 1H rsc.org
¹H 7.93 d, J = 8.0 Hz, 1H rsc.org
¹H 7.85 d, J = 8.5 Hz, 1H rsc.org
¹H 7.56 t, J = 6.5 Hz, 1H rsc.org
¹H 7.53 - 7.46 m, 4H rsc.org
¹³C 167.03, 152.11, 133.59, 132.09, 130.93, 130.59, 128.93, 128.85, 127.97, 127.30, 127.22, 126.87, 125.85, 125.04, 121.59 Aromatic and Thiazole Carbons rsc.org

Molecular Mass and Fragmentation Analysis through Mass Spectrometry (MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of molecular formulas. rsc.orgvulcanchem.com

Electron ionization (EI) and electrospray ionization (ESI) are common techniques used. In ESI-MS, protonated molecules [M+H]⁺ are often observed. rsc.org For example, the HRMS (ESI) of methyl 2-(naphtho[2,1-d]thiazol-2-yl)benzoate showed an [M+H]⁺ ion at m/z 320.0736, which is in close agreement with the calculated value of 320.0740 for C₁₉H₁₄NO₂S⁺. rsc.org

The fragmentation patterns observed in the mass spectra provide valuable structural information. For instance, in the mass spectrum of ethyl this compound-2-carboxylate, the molecular ion peak (M⁺) is observed at m/z 265.31. vulcanchem.com Subsequent fragmentation involves the loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 237, and the loss of a carbon dioxide group (-CO₂) resulting in a fragment at m/z 221. vulcanchem.com

Table 2: Mass Spectrometry Data for Selected this compound Derivatives

Compound Ionization Method m/z (Observed) m/z (Calculated) Fragment/Ion Reference
Ethyl this compound-2-carboxylate MS 265.31 - [M]⁺ vulcanchem.com
MS 237 - [M - C₂H₅]⁺ vulcanchem.com
MS 221 - [M - CO₂]⁺ vulcanchem.com
Methyl 2-(naphtho[2,1-d]thiazol-2-yl)benzoate HRMS (ESI) 320.0736 320.0740 [M+H]⁺ rsc.org
2-(4-Hydroxyphenyl)this compound HRMS (ESI) 278.0642 278.0634 [M+H]⁺ rsc.org
N-(Naphtho[2,1-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide HRMS 489.12 - [M+H]⁺ vulcanchem.com

Functional Group Identification by Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound derivatives. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key vibrational modes for the this compound core include C=N stretching vibrations, which are typically observed in the range of 1580-1670 cm⁻¹. vulcanchem.comlew.ro The C-S and C-N stretching vibrations of the thiazole ring appear at approximately 1228 cm⁻¹ and 1581 cm⁻¹ respectively. vulcanchem.com Aromatic C-H stretching vibrations are found in the 3000-3100 cm⁻¹ region.

Substituents on the naphthothiazole scaffold give rise to distinct IR absorptions. For example, derivatives with a carbonyl group, such as amides or esters, exhibit a strong C=O stretching band. In N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)acetamide, the amide carbonyl stretch is observed between 1650–1680 cm⁻¹. vulcanchem.com Similarly, ethyl this compound-2-carboxylate shows a strong C=O absorption near 1685 cm⁻¹. vulcanchem.com

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Reference
Thiazole Ring C=N Stretch 1580–1670 vulcanchem.comlew.ro
C-S Stretch ~1228 vulcanchem.com
C-N Stretch ~1581 vulcanchem.com
Aromatic Ring C-H Stretch 3000–3100
Carbonyl (Ester) C=O Stretch ~1685 vulcanchem.com
Carbonyl (Amide) C=O Stretch 1650–1680 vulcanchem.com

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography provides the most definitive structural information for this compound derivatives by determining the precise arrangement of atoms in the solid state. This technique yields detailed data on bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of 2-(2-fluorophenyl)this compound was determined to be monoclinic with the space group P 1 21/n 1. ugr.es The unit cell parameters were found to be a = 6.1859 Å, b = 10.7071 Å, and c = 19.4475 Å, with β = 95.794°. ugr.es Similarly, the crystal structure of 2-methyl-β-naphthothiazole is also monoclinic, with space group P 2 1 / n and unit cell dimensions of a= 5.0743 Å, b= 14.0545 Å, and c= 13.3319 Å, and β= 91.102°. researchgate.net

X-ray diffraction studies have also been used to confirm the structure of more complex derivatives and to understand their molecular packing in the crystal lattice, which can influence their physical properties. rsc.orgscirp.org For instance, the crystal structure of 2-amino-4,5-dihydro-7,8-dimethoxynaphtho[1,2-d]thiazole revealed that the thiazole ring is planar, and the molecules form hydrogen-bonded dimers. iucr.org

Table 4: Crystallographic Data for Selected this compound Derivatives

Compound Crystal System Space Group Unit Cell Parameters Reference
2-(2-Fluorophenyl)this compound Monoclinic P 1 21/n 1 a = 6.1859 Å, b = 10.7071 Å, c = 19.4475 Å, β = 95.794° ugr.es
2-Methyl-β-naphthothiazole Monoclinic P 2 1 / n a = 5.0743 Å, b = 14.0545 Å, c = 13.3319 Å, β = 91.102° researchgate.net
2-Amino-4,5-dihydro-7,8-dimethoxynaphtho[1,2-d]thiazole Orthorhombic Pbca a = 6.778 Å, b = 21.041 Å, c = 17.410 Å iucr.org

Other Advanced Analytical Techniques for Naphthothiazole Purity and Identity Confirmation

In addition to the primary spectroscopic techniques, other advanced analytical methods are employed to ensure the purity and confirm the identity of this compound derivatives.

High-Performance Liquid Chromatography (HPLC) is a crucial tool for assessing the purity of these compounds. apicalscientific.com By developing a suitable chromatographic method, it is possible to separate the main compound from any impurities, such as starting materials or by-products. chromforum.org The use of a UV detector is common for purity analysis in the pharmaceutical industry, as the aromatic nature of this compound derivatives makes them chromophoric. chromforum.org For some derivatives, HPLC purity has been reported to be greater than 95% or even 98%. vulcanchem.comapicalscientific.com

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry.

Ultraviolet-Visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the conjugated π-system of this compound derivatives. The absorption maxima (λ_max) can provide information about the extent of conjugation and the effect of different substituents on the electronic structure.

By combining the data from these various analytical techniques, a comprehensive and unambiguous characterization of this compound derivatives can be achieved, which is essential for their application in research and development.

Computational Chemistry and Theoretical Investigations of Naphtho 2,1 D Thiazole

Density Functional Theory (DFT) Studies on Naphtho[2,1-d]thiazole Molecular Geometry and Electronic Structure

A key aspect of DFT studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's electronic properties and reactivity. bohrium.com For instance, in a study of Y, La, and Lu complexes with porphyrazine and tetrakis(1,2,5-thiadiazole)porphyrazine, DFT was used to investigate their electronic and geometric structures, with Time-dependent DFT (TD-DFT) employed to simulate and interpret their electronic spectra. mdpi.com

Furthermore, DFT calculations can elucidate the distribution of electron density within the molecule, often visualized through molecular electrostatic potential (MEP) maps. bohrium.com These maps highlight regions of positive and negative electrostatic potential, which are instrumental in predicting non-covalent interactions, such as hydrogen bonding and π-π stacking, that are vital for biological activity and material properties. iisertvm.ac.in

Quantum Chemical Calculations for Reaction Mechanism Elucidation in Naphthothiazole Chemistry

Quantum chemical calculations offer a profound understanding of reaction mechanisms, providing insights that are often inaccessible through experimental means alone. solubilityofthings.com These calculations can map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. solubilityofthings.comnih.gov This predictive power is invaluable for optimizing reaction conditions and for designing novel synthetic routes. solubilityofthings.comrsc.org

In the context of naphthothiazole chemistry, quantum chemical calculations have been used to substantiate proposed reaction pathways. For example, in the synthesis of 2-(thiophen-2-yl)naphtho[2,1-d] vulcanchem.commdpi.comthiazole (B1198619), quantum chemical calculations confirmed that the cyclization reaction involved the C1 position of the naphthalene (B1677914) ring. scholarsportal.info

The application of methods like the Artificial Force Induced Reaction (AFIR) allows for the systematic exploration of reaction pathways, which can be crucial for discovering new reactions and understanding complex reaction networks. nih.govchemrxiv.org By calculating the thermodynamics and kinetics of various possible reactions, researchers can predict the most likely products and design more efficient synthetic strategies. nrel.gov

Molecular Docking Simulations for Ligand-Target Interactions of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein or nucleic acid (receptor). nih.govrsc.org This method has been extensively used to study the interactions of this compound derivatives with various biological targets, providing crucial insights into their potential mechanisms of action. mdpi.comnih.gov

Docking simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the active site of the target. mdpi.comnih.gov For instance, docking studies of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea/thiourea derivatives with the human adenosine (B11128) A2A receptor (AA2AR) revealed that these compounds bind in a similar manner to the native co-crystallized ligand. nih.gov

Enzyme Binding Pocket Analysis (e.g., hDNA TopoIIβ, Cholinesterases, Aldose Reductase, IDO1/TDO)

The specific interactions of this compound derivatives within the binding pockets of various enzymes have been a major focus of molecular docking studies. These analyses are critical for understanding the structural basis of their biological activities.

hDNA TopoIIβ: Molecular docking results for some 2-aminonaphtho[2,3-d]thiazole-4,9-dione derivatives suggest that they may bind to the hDNA TopoIIβ binding pocket, which could partially explain their cytotoxic effects. acgpubs.org

Cholinesterases: Docking studies on thienobenzo-thiazoles and naphtho-oxazoles, which are structurally related to naphthothiazoles, have been performed to understand their inhibitory activity against butyrylcholinesterase (BChE). mdpi.com These studies help to visualize the conformation of the compounds within the enzyme's active site and identify stabilizing interactions. mdpi.com

Indoleamine 2,3-dioxygenase 1 (IDO1): While not directly on this compound, QSAR studies on naphthoquinone derivatives as inhibitors of IDO1 have been performed, highlighting the potential for this class of compounds to target this enzyme. brieflands.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Compounds

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. ptfarm.pl These models are invaluable for guiding the design of more potent and selective drug candidates. nih.govresearchgate.net

QSAR models use statistical methods to build a mathematical relationship between a set of molecular descriptors and the observed biological activity. brieflands.comnih.gov These descriptors can encode various physicochemical properties of the molecules, such as electronic, hydrophobic, and steric features. ptfarm.pl

Impact of Substituent Effects on Biological Activity

The type and position of substituents on the this compound scaffold have a profound impact on its biological activity. nih.govmdpi.com SAR studies have revealed key insights into these effects.

For example, in a series of antiplasmodial this compound derivatives, the substituents at the R(1) and R(4) positions of the naphthyl moiety were found to be crucial for the biological profile of the compounds. nih.gov Similarly, in a study of fluorescent naphtho[2,3-d]thiazole-4,9-diones, the introduction of different nitrogen-containing heterocycles at the 2-position of the thiazole ring led to variations in their antimicrobial activity. mdpi.com Specifically, compounds with a thiomorpholine (B91149) or a 4-methylpiperazine group showed potent activity against Staphylococcus aureus and MRSA. mdpi.com

Substituent Effect on Biological Activity Reference
R(1) and R(4) on naphthyl moietyCrucial for antiplasmodial activity nih.gov
Thiomorpholine at position 2Potent antimicrobial activity mdpi.com
4-methylpiperazine at position 2Potent antimicrobial activity mdpi.com

Geometrical and Conformational Determinants of Naphthothiazole Activity

The stereochemistry of the molecule can also play a significant role. For instance, the (2E) configuration in an imine derivative of naphthothiazole was found to be important for minimizing steric hindrance and optimizing binding to enzymatic pockets. vulcanchem.com Computational studies, often in conjunction with experimental data, help to elucidate the preferred conformations of these molecules and how they relate to their activity. mdpi.com The planarity of the naphthalene-like geometry has been observed to be more active in some cases compared to more flexible stilbene-like structures. mdpi.com

Photophysical Properties and Optoelectronic Applications of Naphthothiazole Systems

Absorption and Emission Characteristics of Naphtho[2,1-d]thiazole Derivatives

Derivatives of the closely related naphtho[2,3-d]thiazole-4,9-dione (B78148) system have been synthesized and their photophysical properties extensively studied, offering insights into the potential characteristics of this compound analogues. These compounds typically exhibit fluorescence in both solution and solid states. mdpi.com The introduction of various substituents onto the naphthothiazole core allows for the modulation of their absorption and emission spectra.

For instance, the introduction of nitrogen-containing heterocyclic groups at the 2-position of the naphtho[2,3-d]thiazole-4,9-dione skeleton has been shown to induce bathochromic (red) shifts in both the absorption and emission wavelengths. mdpi.com This effect is attributed to an intramolecular charge transfer (ICT) from the electron-donating heterocyclic moiety to the extended π-conjugated system of the naphthothiazole core. mdpi.com

Fluorescence Properties and Quantum Yields

In the case of naphtho[2,3-d]thiazole-4,9-dione derivatives, the fluorescence quantum yields have been measured in various solvents. These values are influenced by the nature of the substituents and the surrounding solvent environment.

Interactive Table: Photophysical Data of Selected Naphtho[2,3-d]thiazole-4,9-dione Derivatives in Ethanol

CompoundSubstituent at position 2Excitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)
5a Benzylamino468548800.03
5b Morpholino4906101200.01
5c Thiomorpholino4956151200.01
5d Piperidino4926121200.01
PNT Piperazino4856051200.02

Data sourced from studies on naphtho[2,3-d]thiazole-4,9-dione derivatives and may not be directly representative of this compound systems.

Solvatochromic Effects on Naphthothiazole Fluorescence (e.g., Bathochromic Shifts in Polar Solvents)

Naphthothiazole derivatives often exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent. This phenomenon is particularly pronounced in their fluorescence, with a general trend of bathochromic shifts (to longer wavelengths) in more polar solvents. mdpi.com

This effect is attributed to the stabilization of the more polar excited state of the molecule by polar solvent molecules. In a study of naphtho[2,3-d]thiazole-4,9-dione derivatives, a significant bathochromic shift of 13–15 nm in the absorption maxima was observed when moving from a nonpolar solvent like benzene (B151609) to a polar solvent like DMSO. nih.gov The emission maxima of some of these derivatives showed even more dramatic shifts, with orange-red fluorescence observed at wavelengths over 600 nm in highly polar solvents. mdpi.com This pronounced solvatochromism makes these compounds potentially useful as fluorescent probes for sensing the polarity of their microenvironment. mdpi.com

Applications in Organic Electronic Materials

The unique photophysical properties of naphthothiazole systems make them attractive for integration into various organic electronic materials.

Fluorescent Probes and Sensors Utilizing Naphthothiazole Cores

The sensitivity of the fluorescence of naphthothiazole derivatives to their local environment makes them excellent candidates for the development of fluorescent probes and sensors. While specific examples for this compound are limited in the literature, the broader class of thiazole-based compounds has been extensively explored for the detection of metal ions. nih.gov Thiazole (B1198619) derivatives can act as chemosensors, forming complexes with metal ions that result in a detectable change in their fluorescence properties. mdpi.com For instance, a thiazole-based Schiff base has been developed as a highly selective "turn-on" fluorescent chemosensor for Al(III) ions. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Carrier Transporting Properties

The development of efficient and stable organic light-emitting diodes (OLEDs) relies on materials with good charge carrier transport properties and high fluorescence quantum yields. While there is a lack of specific reports on the use of this compound in OLEDs, related thiazole-fused and naphthalene-based materials have shown promise in this area.

For example, a thiazole-fused naphthalene (B1677914) diimide-based n-type conjugated polymer has been synthesized and shown to exhibit good electron mobility of up to 0.12 cm²V⁻¹s⁻¹. nih.gov The planar structure and deep lowest unoccupied molecular orbital (LUMO) energy level of this material facilitate efficient electron injection and transport, which are crucial for OLED performance. nih.gov The carrier mobility in thin films of organic semiconductors is a key parameter determining device efficiency. While specific data for this compound is not available, studies on related polycyclic aromatic hydrocarbons are ongoing.

Structure-Photophysical Property Relationships in Naphthothiazole Chromophores

The relationship between the chemical structure of naphthothiazole chromophores and their photophysical properties is a key area of research for designing materials with tailored optical characteristics. The extended π-conjugated system of the naphthothiazole skeleton forms the basis of its fluorescence. mdpi.com

The nature and position of substituents on this core have a profound impact on the electronic structure and, consequently, the absorption and emission properties. As previously discussed, the introduction of electron-donating groups can lead to significant bathochromic shifts due to enhanced intramolecular charge transfer. mdpi.com Computational studies, such as those using density functional theory (DFT), can provide valuable insights into these structure-property relationships by modeling the electronic transitions and predicting the effects of different substituents on the absorption and emission spectra. mdpi.com For instance, computational studies on thiazolo[5,4-d]thiazole (B1587360) derivatives have shown that introducing electron-donating and electron-withdrawing groups can extend the molecular frontier orbitals, leading to red-shifts in their absorption and emission peaks. nih.gov

Biological Activity Research on Naphtho 2,1 D Thiazole and Its Derivatives

Antimicrobial Research Focus

Naphtho[2,1-d]thiazole derivatives have demonstrated significant antimicrobial properties, with research focusing on their activity against both bacterial and fungal strains.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have shown notable efficacy against various Gram-positive and Gram-negative bacteria. For instance, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) has been identified as having higher antimicrobial activity against Staphylococcus epidermidis, Staphylococcus aureus, and Methicillin-Resistant S. aureus (MRSA) compared to its precursor, N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (TBA). nih.gov The minimum inhibitory concentrations (MICs) for PNT were found to be 2.5 ± 2.2 μg/mL against S. epidermidis, 2.5 ± 0.0 μg/mL against S. aureus, and 6.7 ± 2.9 μg/mL against MRSA. nih.gov In contrast, the MIC for TBA against all three strains was 40 ± 0 μg/mL. nih.gov

Further studies on other derivatives have also highlighted their potent antibacterial action. Compounds with thiomorpholine (B91149) and 4-methylpiperazine groups introduced into the naphtho[2,3-d]thiazole-4,9-dione (B78148) structure have shown potent antimicrobial activity against S. aureus, MRSA, and S. epidermidis. mdpi.com Specifically, the derivative with a thiomorpholine group (5c) and another with a 4-methylpiperazine group (5e) exhibited strong inhibitory activity against S. epidermidis with IC50 values of 15.8 and 8.0 µM, respectively. mdpi.com The lead thiazole (B1198619) compound, in another study, demonstrated a MIC value of 1.3 μg/mL against six different drug-resistant staphylococcal strains. purdue.edu

Research has also extended to Gram-negative bacteria like Proteus vulgaris. Certain new thiazole derivatives have demonstrated inhibitory effects on this bacterium, with one derivative showing a zone of bacterial growth inhibition of 22.1±0.2 mm and a MIC of 128 μg/ml. jums.ac.ir

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainActivity (MIC/IC50)
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)Staphylococcus epidermidis2.5 ± 2.2 μg/mL (MIC)
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)Staphylococcus aureus2.5 ± 0.0 μg/mL (MIC)
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)Methicillin-Resistant S. aureus (MRSA)6.7 ± 2.9 μg/mL (MIC)
N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (TBA)S. epidermidis, S. aureus, MRSA40 ± 0 μg/mL (MIC)
Naphtho[2,3-d]thiazole-4,9-dione with thiomorpholine group (5c)Staphylococcus epidermidis15.8 µM (IC50)
Naphtho[2,3-d]thiazole-4,9-dione with 4-methylpiperazine group (5e)Staphylococcus epidermidis8.0 µM (IC50)
Thiazole derivative 6dProteus vulgaris128 μg/ml (MIC)

Antifungal Efficacy

The antifungal potential of this compound derivatives has also been a subject of investigation. Studies have shown that these compounds exhibit activity against various fungal strains. For instance, N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide has been reported to have antimicrobial activity against Candida albicans and Aspergillus fumigatus. mdpi.com Additionally, newly synthesized imidazo[2,1-b]naphtha[2,1-d] nih.govmdpi.comthiazole derivatives have been evaluated for their antifungal activity. uobaghdad.edu.iq Other research on new naphtho nih.govumsha.ac.irnih.govtriazol-thiadiazin derivatives has also demonstrated their effectiveness against fungal samples, with some compounds exerting a significant effect. umsha.ac.ir

Mechanistic Investigations of Antimicrobial Action

Investigations into the mechanism of antimicrobial action of this compound derivatives have provided insights into how these compounds exert their effects. One of the primary mechanisms identified is the inhibition of DNA gyrase. nih.govnih.gov A study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) showed a dose-dependent reduction in fluorescence intensity in a DNA gyrase supercoiling assay, indicating inhibition of this essential bacterial enzyme. nih.govnih.gov

Furthermore, these compounds have been observed to cause microbial cell disruption. Transmission electron microscopy of bacteria treated with PNT revealed hollowed-out bacterial cytoplasms, although without disintegration of the bacterial membrane. nih.govnih.gov This suggests that PNT is taken up by microbial cells, leading to internal disruption. nih.gov The inhibition of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, is a key target for the development of new antibacterial drugs. u-szeged.hunih.gov

Anticancer and Antitumor Research

In addition to their antimicrobial properties, this compound derivatives have emerged as promising candidates in anticancer research, with studies demonstrating their ability to inhibit cancer cell proliferation and modulate cellular signaling pathways.

Inhibition of Cancer Cell Proliferation

A number of studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. A structure-activity relationship study revealed that substitutions at the 2-position of the thiazole ring on naphtho[2,3-d]thiazole-4,9-dione inhibited the proliferation of cancer cells, including MDA-MB-231 human breast cancer, HeLa cervical cancer, and MKN-45 human gastric cancer cells. mdpi.com

For instance, one derivative, compound 3d, was found to inhibit MDA-MB-231 cell proliferation with an IC50 value of 0.276 µM. researchgate.net Another compound, 3a, inhibited HeLa and MKN-45 cell proliferation with IC50 values of 0.336 µM and 8.769 µM, respectively, while compound 3b inhibited HeLa cell proliferation with an IC50 of 0.269 µM. researchgate.net Furthermore, compound 3c was effective against MKN-45 with an IC50 of 0.363 µM. researchgate.net

Thiazole-naphthyl derivatives have also shown significant antitumor activity against HepG2 (hepatocellular carcinoma) cells. nih.gov One such derivative, HL2, exhibited a significant antitumor effect with an IC50 of 3.2 ± 0.1 μM. nih.gov Other research has also highlighted the anti-liver cancer activity of 2-pyridyl 2,3-thiazole derivatives against HepG2 cells. researchgate.net

Table 2: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineActivity (IC50)
Compound 3dMDA-MB-231 (Human Breast Cancer)0.276 µM
Compound 3aHeLa (Human Cervical Cancer)0.336 µM
Compound 3aMKN-45 (Human Gastric Cancer)8.769 µM
Compound 3bHeLa (Human Cervical Cancer)0.269 µM
Compound 3cMKN-45 (Human Gastric Cancer)0.363 µM
Thiazole-naphthyl derivative (HL2)HepG2 (Hepatocellular Carcinoma)3.2 ± 0.1 μM

Modulation of Redox Signaling in Biological Systems

The naphthoquinone structure within these compounds is believed to play a role in their biological activity through the production of reactive oxygen species (ROS), such as singlet oxygen, superoxide, and oxygen free radicals. nih.gov This production of ROS can regulate redox signaling in biological systems, which is a crucial aspect of their anticancer mechanism. nih.gov The ability to modulate the cellular redox environment can lead to the induction of apoptosis and inhibition of cancer cell growth.

Topoisomerase Inhibition (e.g., hDNA TopoIIβ, Topoisomerase I-II)

Naphthothiazole derivatives, particularly those based on the naphtho[2,3-d]thiazole-4,9-dione skeleton, have been identified as potent inhibitors of human DNA topoisomerases, which are crucial enzymes in regulating DNA topology and are validated targets for anticancer drugs. researchgate.netnih.gov Research has focused on their ability to interfere with the action of enzymes like human DNA topoisomerase II beta (hDNA TopoIIβ). researchgate.net

A series of 2-aminonaphtho[2,3-d] nih.govunl.ptthiazole-4,9-dione derivatives were synthesized and evaluated for their cytotoxic activities, with molecular modeling studies suggesting that the compounds may bind to the hDNA TopoIIβ binding pocket to exert their effects. researchgate.net Specific derivatives demonstrated significant inhibitory activity against various cancer cell lines. For instance, compound 3d was a potent inhibitor of MDA-MB-231 human breast cancer cell proliferation, while compound 3b was highly effective against HeLa cervical cancer cells. researchgate.netmdpi.com Compound 3a also showed notable activity against both HeLa and MKN-45 human gastric cancer cell lines. researchgate.net Furthermore, some stilbene (B7821643) analogs incorporating a thiazole moiety have shown promise as inhibitors of DNA topoisomerase I. nih.govmdpi.com

Inhibitory Activity of Naphtho[2,3-d]thiazole-4,9-dione Derivatives
CompoundTarget Cell LineActivity (IC₅₀)Reference
3aHeLa (Human Cervical Cancer)0.336 µM researchgate.net
3aMKN-45 (Human Gastric Cancer)8.769 µM researchgate.net
3bHeLa (Human Cervical Cancer)0.269 µM researchgate.net
3dMDA-MB-231 (Human Breast Cancer)0.276 µM researchgate.net

Dual Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Pathways for Immunotherapy

The enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are key regulators of tryptophan metabolism and are implicated in mediating immunosuppression within the tumor microenvironment, making them significant targets for cancer immunotherapy. nih.govmdpi.com The dual inhibition of both IDO1 and TDO is considered a promising therapeutic strategy to fully block tryptophan degradation and enhance anti-tumor activity. ekb.egnih.gov

While extensive research has been conducted on dual IDO1/TDO inhibitors, studies have primarily focused on scaffolds such as 1-aryl-1H-naphtho[2,3-d] nih.govunl.ptnih.govtriazole-4,9-dione. nih.govekb.eg For example, the derivative 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] nih.govunl.ptnih.govtriazole-4,9-dione was identified as a highly potent dual inhibitor with IC₅₀ values of 5 nM for IDO1 and 4 nM for TDO. nih.gov Although structurally related to the naphthothiazole core, this compound belongs to the naphthotriazole class. Research specifically identifying this compound derivatives as dual IDO1/TDO inhibitors is less prevalent in the current literature.

Anti-inflammatory Response Modulation

Derivatives of the thiazole ring are well-recognized for their anti-inflammatory properties. globalresearchonline.netrsc.org Research has demonstrated that certain naphtho-fused heterocyclic compounds can modulate inflammatory responses, for instance, by inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). rsc.orgnih.gov

Studies on naphtho-triazoles, a related class of compounds, have shown a potent anti-inflammatory effect. nih.gov While the broader family of 2-aminothiazoles is known for anti-inflammatory action, specific investigations detailing the anti-inflammatory response modulation by this compound derivatives are an area of ongoing research. mdpi.com The mechanism often involves the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). rsc.orgmdpi.com

Antiplasmodial Activity against Malaria Parasites (e.g., Multi-resistant K1 Plasmodium falciparum Strain)

Malaria remains a significant global health issue, exacerbated by the emergence of drug-resistant strains of the Plasmodium parasite. nih.govbohrium.com this compound derivatives have been identified as a promising class of compounds with potent antiplasmodial activity. nih.gov

A series of novel naphtho[2,1-d]thiazoles were synthesized and evaluated for their in vitro activity against the multi-resistant K1 strain of Plasmodium falciparum. nih.gov From this series, two compounds, designated 11 and 13 , emerged as particularly effective hits, displaying promising activity against this challenging parasite strain. nih.gov The structure-activity relationship studies revealed that the substituents on the naphthyl part of the molecule are critical for the biological activity of these compounds. nih.gov The thiazole ring is a key component in other compounds that have shown inhibitory action against P. falciparum growth. unl.pt

Antiplasmodial Activity of this compound Derivatives
CompoundTarget OrganismReported ActivityReference
Compound 11Multi-resistant K1 Plasmodium falciparumPromising in vitro activity nih.gov
Compound 13Multi-resistant K1 Plasmodium falciparumPromising in vitro activity nih.gov

Enzyme Inhibitory Activity (e.g., Aldose Reductase, Cholinesterases)

Naphthothiazole and its derivatives have demonstrated significant inhibitory activity against a variety of enzymes implicated in different disease states.

Aldose Reductase Inhibition: Aldose reductase (ALR2) is an enzyme of the aldo-keto reductase superfamily, and its inhibition is a key strategy for managing diabetic complications. nih.govmdpi.com Acetic acid derivatives of naphtho[1,2-d]isothiazole have been synthesized and identified as a novel class of selective and potent ALR2 inhibitors. The parent compound 11 showed fair inhibitory activity, which was significantly enhanced by introducing a second carboxylic group. Compound 14 was found to be a particularly potent inhibitor. nih.gov These compounds were highly selective for ALR2, showing no significant inhibition of related enzymes like aldehyde reductase or sorbitol dehydrogenase. nih.gov

Cholinesterase Inhibition: Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are important targets in the management of neurodegenerative diseases like Alzheimer's. nih.govmdpi.com Naphtho-fused heterocyclic compounds have been investigated for their ability to inhibit these enzymes. nih.govnih.gov Studies on naphtho-triazoles revealed that derivatives with specific substituents, such as a 4-pentenyl group, exhibit notable potential as cholinesterase inhibitors. nih.gov One study found that among a series of naphtho-triazoles, compound 3 (with a pentenyl substituent) showed the most potent activity against both AChE and BChE. nih.gov While many naphtho-fused heterocycles show a preference for inhibiting BChE, some derivatives demonstrate selective inhibition of AChE. nih.govnih.gov

Enzyme Inhibitory Activity of Naphthothiazole and Related Derivatives
Compound Class/DerivativeTarget EnzymeActivity (IC₅₀ / Kᵢ)Reference
Naphtho[1,2-d]isothiazole acetic acid (11 )Aldose Reductase (ALR2)IC₅₀ = 10 µM nih.gov
4-carboxy-naphtho[1,2-d]isothiazole acetic acid (14 )Aldose Reductase (ALR2)IC₅₀ = 0.14 µM nih.gov
Naphtho-triazole with pentenyl substituent (3 )Acetylcholinesterase (AChE)IC₅₀ = 51.3 µM nih.gov
Naphtho-triazole with pentenyl substituent (3 )Butyrylcholinesterase (BChE)IC₅₀ = 53.5 µM nih.gov
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)Kᵢ = 0.083 ± 0.041 μM nih.gov

Other Reported Biological Activities of Naphthothiazole Derivatives (e.g., Antiulcer, Antitubercular, Anthelmintic, Antiviral, Antioxidant Properties)

The versatile thiazole scaffold is a component of numerous compounds with a wide array of therapeutic applications. globalresearchonline.netresearchgate.net Derivatives of 2-aminothiazole, a closely related structural class, have been reported to possess diverse biological activities including antitubercular, antioxidant, antiviral, and antimicrobial properties. mdpi.comnih.gov For example, certain thiazole derivatives have shown potential as antioxidant agents. mdpi.com The introduction of nitrogen-containing heterocyclic groups at the 2-position of the naphtho[2,3-d]thiazole-4,9-dione core has led to compounds with significant antibacterial activity against various Staphylococcus strains, including methicillin-resistant S. aureus (MRSA). mdpi.com The broad utility of the thiazole ring in medicinal chemistry suggests that naphthothiazole derivatives hold potential for further exploration across these and other therapeutic areas. researchgate.netresearchgate.net

Future Perspectives and Emerging Research Avenues for Naphtho 2,1 D Thiazole

Development of Novel Naphtho[2,1-d]thiazole Analogs with Enhanced Biological Activity and Selectivity

The development of new this compound analogs is a primary focus for enhancing biological activity and therapeutic selectivity. Researchers are actively exploring how modifications to the core structure influence its efficacy against various diseases. For instance, the synthesis of novel thiazole-naphthalene derivatives has yielded compounds with potent antiproliferative activity against cancer cell lines like MCF-7 and A549. nih.gov Mechanistic studies have revealed that some of these analogs can inhibit tubulin polymerization, a key process in cell division, at micromolar concentrations, demonstrating their potential as anticancer agents. nih.gov

Structure-activity relationship (SAR) studies are crucial in this endeavor. Research has shown that the nature and position of substituents on the naphthyl moiety significantly impact the biological profile of these compounds. nih.gov For example, in a series of Naphtho[2,1-d]thiazoles evaluated for antiplasmodial activity, the substituents at the R¹ and R⁴ positions of the naphthyl group were found to be critical for their activity against Plasmodium falciparum. nih.gov The ongoing synthesis and evaluation of new analogs, such as those with varied substitution patterns, aim to identify compounds with improved potency and a better selectivity profile, minimizing off-target effects. mdpi.commdpi.com

Future work will likely involve the creation of extensive libraries of this compound derivatives for high-throughput screening against a wider range of biological targets. This will facilitate the discovery of lead compounds for various therapeutic areas, including oncology and infectious diseases. researchgate.netdergipark.org.tr

Exploration of New, More Sustainable Synthetic Pathways for Naphthothiazole Derivatives

A significant trend in chemical synthesis is the move towards greener and more sustainable methodologies. nih.gov The future synthesis of this compound derivatives is expected to align with the principles of green chemistry, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. researchgate.netbepls.com

Recent advancements include the use of microwave irradiation to prepare Naphtho[2,1-d]thiazoles, which can lead to higher yields and shorter reaction times compared to conventional heating methods. nih.gov Another innovative and environmentally friendly approach involves visible-light-induced strategies. For example, a method for synthesizing N-substituted Naphtho[2,1-d]thiazol-2-amines has been developed that uses visible light, elemental sulfur, and amines without the need for an external photocatalyst. researchgate.net This process utilizes ambient oxygen as the sole oxidant, highlighting a move towards more sustainable chemical transformations. researchgate.net

Researchers are also exploring the use of eco-friendly catalysts and solvents. mdpi.com Methodologies employing recyclable catalysts, green solvents like water or polyethylene (B3416737) glycol (PEG), and solvent-free reaction conditions are being developed for thiazole (B1198619) synthesis in general and can be adapted for naphthothiazole derivatives. bepls.com These innovative techniques offer advantages in terms of scalability, cost-effectiveness, and simpler purification processes. researchgate.net The table below summarizes some emerging sustainable synthetic approaches.

Synthetic ApproachKey FeaturesPotential Advantages
Microwave-Assisted SynthesisUses microwave irradiation for heating.Reduced reaction times, higher yields, improved purity. nih.gov
Visible-Light-Induced ReactionsUtilizes visible light as a clean energy source.External photocatalyst-free, uses ambient oxygen as an oxidant. researchgate.net
Green CatalystsEmploys non-toxic and recyclable catalysts.Eco-friendly, safe to handle, reduces waste. mdpi.com
Ultrasonic IrradiationUses ultrasound to promote the reaction.Enhanced reaction rates, milder conditions. mdpi.com

Advanced Mechanistic Elucidation of Biological Actions at the Molecular Level

A deeper understanding of how this compound derivatives exert their biological effects at the molecular level is crucial for rational drug design. Future research will increasingly focus on identifying specific molecular targets and elucidating the downstream signaling pathways.

Molecular docking studies have been instrumental in predicting the binding modes of thiazole-based compounds with their biological targets. For instance, modeling has shown that certain thiazole-naphthalene derivatives can bind effectively to the colchicine (B1669291) binding site of tubulin, which corroborates experimental findings that they inhibit tubulin polymerization. nih.gov Similarly, computational studies on other thiazole analogs have identified interactions with the anti-apoptotic protein Bcl-2, suggesting a mechanism for inducing apoptosis in cancer cells. nih.govresearchgate.net

Future investigations will employ a range of advanced techniques to unravel these mechanisms. This includes proteomics to identify protein interaction partners, genomics to understand effects on gene expression, and advanced imaging techniques to visualize the subcellular localization of these compounds. By clarifying the precise mechanism of action, researchers can better predict the therapeutic effects and potential side effects of new this compound analogs.

Integration of this compound into Multifunctional Materials and Sensing Platforms

The unique photophysical properties of the this compound core, stemming from its extended π-conjugated system, make it an attractive candidate for applications in materials science. mdpi.com Emerging research is exploring the integration of this scaffold into multifunctional materials and advanced sensing platforms.

The intrinsic fluorescence of thiazole-containing compounds is a key feature being exploited. scientificarchives.com For example, regioisomeric naphthol-thiazole-based chemosensors have been developed for the detection of metal ions like Al³⁺ and Zn²⁺. kfupm.edu.saresearchgate.net These sensors can exhibit a "turn-on" fluorescence response or a significant red shift in their emission spectra upon binding to the target ion, allowing for sensitive and selective detection. kfupm.edu.saresearchgate.net

Furthermore, related naphtho-heterocycle systems are being investigated for their use in organic electronics. For instance, copolymers based on naphthobistriazole have been synthesized for application in polymer solar cells and organic field-effect transistors (OFETs), demonstrating the potential of the broader naphtho-fused heterocyclic family in optoelectronic devices. nycu.edu.tw Future research will likely focus on designing this compound-based polymers and metal-organic frameworks (MOFs) for applications in areas such as chemical sensing, bioimaging, and organic light-emitting diodes (OLEDs). scientificarchives.com

Computational Design and Predictive Modeling for Next-Generation Naphthothiazole-Based Compounds

Computational chemistry and predictive modeling are becoming indispensable tools in the development of new therapeutic agents and functional materials. researchgate.net For this compound derivatives, in silico methods are expected to play a pivotal role in designing the next generation of compounds with tailored properties. nih.gov

Virtual screening of large compound libraries using molecular docking can rapidly identify potential drug candidates by predicting their binding affinity to specific biological targets. researchgate.net This approach has been successfully used to design thiazole-based molecules as potential anticancer agents targeting proteins like Bcl-2. nih.govresearchgate.net

Beyond simple docking, more sophisticated techniques like molecular dynamics (MD) simulations can provide insights into the conformational changes that occur when a ligand binds to its target protein, offering a more dynamic picture of the molecular interactions. researchgate.net Additionally, in silico ADME-Toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for predicting the drug-like properties of new analogs early in the design process, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.gov

The integration of quantum mechanics/molecular mechanics (QM/MM) methods and machine learning algorithms will further enhance the predictive power of these computational models. This will enable a more rational and efficient design of this compound-based compounds for a wide array of biological and material science applications.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for naphtho[2,1-d]thiazole derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : A high-yield protocol involves reacting 3-(2-naphthyl)-1-substituted acylthioureas with manganese(III) acetate under ambient air, achieving up to 92% isolated yields in 150 minutes. Key factors include solvent choice (e.g., acetonitrile), stoichiometry (1.2 equiv. iodine-based oxidants), and avoiding harsh conditions to preserve functional group compatibility . Comparative studies show that oxidative cyclization methods outperform traditional condensation routes in atom economy and scalability .

Q. How is the crystal structure of this compound derivatives characterized, and what structural features correlate with their properties?

  • Methodological Answer : Single-crystal X-ray diffraction reveals that derivatives like 2-(2-fluorophenyl)this compound crystallize in the monoclinic space group P21/n. Planarity of the thiazole-naphthalene system (dihedral angle: 2.36°) and bond lengths (C–N: 1.305–1.364 Å, C–S: 1.719–1.752 Å) are critical for π-stacking interactions and electronic properties . Structural data should be cross-validated with density functional theory (DFT) calculations to resolve discrepancies in bond geometry .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Use a combination of 1H/13C^1H/^{13}C NMR (e.g., δ 7.1–8.7 ppm for aromatic protons), FT-IR (C–S stretch at 650–750 cm1^{-1}), and HRMS for structural confirmation. For electronic properties, UV-Vis (absorption maxima 300–400 nm) and fluorescence spectroscopy are recommended, especially for derivatives with extended conjugation .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : SAR studies highlight that electron-releasing substituents (e.g., –OCH3_3) at the R4 position improve antiplasmodial activity (IC50_{50} < 1 μM against P. falciparum), while bulky groups at R1 reduce cytotoxicity. Computational docking (e.g., AutoDock Vina) identifies hydrogen bonding with PfATP6 as a key mechanism . For anticholinesterase activity, derivatives with acetamide side chains show IC50_{50} values comparable to donepezil (e.g., 0.8 μM) due to dual-site binding .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration in cytotoxicity tests) or impurities in synthesized compounds. Validate purity via HPLC (>95%) and replicate assays under standardized protocols (e.g., WHO guidelines for anti-malarial testing). For example, compound 166 showed batch-dependent cytotoxicity due to residual manganese acetate, resolved via chelation with EDTA .

Q. How do electronic and steric effects influence the optoelectronic properties of this compound-based materials?

  • Methodological Answer : Substituents like –CF3_3 or pyridyl groups lower the LUMO energy (-3.2 eV), enhancing electron transport in organic semiconductors. π-Stacked mixed-valence salts (e.g., [NT]3_3[BF4_4]2_2) exhibit conductivity up to 10 S/cm, confirmed by cyclic voltammetry and X-ray crystallography. Steric hindrance from ortho-substituents disrupts stacking, reducing charge mobility .

Q. What computational tools predict the pharmacokinetic profile of this compound derivatives?

  • Methodological Answer : Use SwissADME to estimate parameters like logP (optimal range: 2–4) and topological polar surface area (TPSA < 90 Å2^2). Derivatives with –SO3_3H groups show improved solubility (>10 mg/mL) but poor blood-brain barrier penetration. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, critical for CNS-targeted agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.